molecular formula C19H20ClN3O5 B2993683 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene CAS No. 478048-90-7

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene

Cat. No.: B2993683
CAS No.: 478048-90-7
M. Wt: 405.84
InChI Key: KUJZPNZQGJQNNZ-XLNRJJMWSA-N
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Description

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene is a complex organic compound with a unique structure that includes a nitrobenzene ring, a chloroanilino group, and a dimethylbutoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitrobenzene ring and chloroanilino group can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(([(3-Chloroanilino)carbonyl]oxy)imino)-2-phenylethoxy]-2-nitrobenzene
  • 1-[2-(([(3-Chloroanilino)carbonyl]oxy)imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene

Uniqueness

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c1-19(2,3)17(12-27-16-10-5-4-9-15(16)23(25)26)22-28-18(24)21-14-8-6-7-13(20)11-14/h4-11H,12H2,1-3H3,(H,21,24)/b22-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJZPNZQGJQNNZ-XLNRJJMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC1=CC(=CC=C1)Cl)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N\OC(=O)NC1=CC(=CC=C1)Cl)/COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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